N-tert-butyl-4-chloro-2-methyl-benzamide
Description
N-tert-butyl-4-chloro-2-methyl-benzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen and a benzene ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. Its molecular formula is C₁₂H₁₆ClNO, with a molecular weight of 225.72 g/mol.
Properties
IUPAC Name |
N-tert-butyl-4-chloro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUBOPAINSCDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
One common method for synthesizing amides involves the condensation of carboxylic acids with amines. For N-tert-butyl-4-chloro-2-methyl-benzamide, this would involve reacting 4-chloro-2-methylbenzoic acid with tert-butylamine. This reaction typically requires a condensing agent like N,N-diisopropylethylamine (DIPEA) or hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Ritter Reaction
The Ritter reaction is another approach for synthesizing N-tert-butyl amides. It involves the reaction of nitriles with tert-butyl derivatives in the presence of a catalyst. For this compound, one could theoretically use 4-chloro-2-methylnitrile as a starting material. However, specific literature on this exact compound is limited, but similar reactions have been reported using di-tert-butyl dicarbonate and nitriles with Cu(OTf)2 as a catalyst.
Other Methods
Other methods might include oxidative amidation of alcohols or the amidation of aryl halides, though these are less commonly applied for N-tert-butyl amides.
Detailed Research Findings
Cu(OTf)2 Catalyzed Ritter Reaction
A recent study demonstrated the efficiency of Cu(OTf)2 as a catalyst for the synthesis of N-tert-butyl amides via the Ritter reaction under solvent-free conditions at room temperature. While this study focused on various nitriles, it provides a framework for adapting the method to specific substrates like 4-chloro-2-methylnitrile.
| Catalyst | Yield (%) |
|---|---|
| Cu(OTf)2 | 87% |
| CuCl2 | 36% |
Table 1: Catalyst Efficiency in the Synthesis of N-tert-butyl Benzamide.
Condensation Reaction Conditions
For condensation reactions, optimizing conditions such as temperature, solvent, and condensing agent is crucial. Typically, reactions are performed at elevated temperatures with a suitable solvent like dichloromethane or dimethylformamide.
| Condensing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 25 | 80 |
| HOBt | DMF | 50 | 75 |
Table 2: Hypothetical Conditions for Condensation Reactions (Example Data).
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chloro-2-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce carboxylic acid derivatives.
- Reduction reactions result in the formation of amines.
Scientific Research Applications
N-tert-butyl-4-chloro-2-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chloro-2-methyl-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Position : The target compound’s 4-Cl and 2-Me arrangement contrasts with analogs like N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide, where substituents are inverted (2-Cl, 4-Me) . This positional swap alters steric hindrance and electronic distribution.
- Electronic Effects : The nitro group in 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or redox processes compared to the chloro and methyl groups in the target compound .
Q & A
Basic: What are the established synthetic routes for N-tert-butyl-4-chloro-2-methyl-benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including amide bond formation between a substituted benzoyl chloride and tert-butylamine derivatives. Key steps:
- Chlorination and Methylation: Introduce chloro and methyl groups at specific positions on the benzene ring via electrophilic substitution, using catalysts like FeCl₃ .
- Amide Coupling: React the activated benzoyl chloride with tert-butylamine in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl .
- Solvent Optimization: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency. Temperature control (0–25°C) minimizes side reactions .
- Purification: Column chromatography or recrystallization ensures high purity (>95%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns protons and carbons to confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR) .
- 2D NMR (COSY, HSQC): Resolves complex coupling patterns in the aromatic region .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and stereochemistry .
- HPLC-PDA: Quantifies purity (>97%) and detects trace impurities .
Advanced: How can computational modeling predict the reactivity and interactions of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect directs electrophilic attacks to the ortho position .
- Molecular Docking: Screens against protein targets (e.g., enzymes) to predict binding affinities. AutoDock Vina or Schrödinger Suite models interactions with active sites .
- MD Simulations: GROMACS or AMBER assesses stability of ligand-protein complexes over time (e.g., 100 ns simulations) .
Advanced: How can researchers resolve contradictions in reported biological activity data for benzamide derivatives like this compound?
Methodological Answer:
- Cross-Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .
- Mechanistic Studies: Use knockout models or siRNA to confirm target specificity. For example, if a compound’s anticancer activity is disputed, test its efficacy in p53-deficient vs. wild-type cells .
- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends or outliers in activity .
Basic: What are the optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers; moisture hydrolyzes the amide bond .
- Stability Monitoring: Periodic HPLC analysis (every 6 months) detects decomposition. A purity drop >2% warrants repurification .
Advanced: What role does this compound play in medicinal chemistry, and how are structure-activity relationships (SAR) explored?
Methodological Answer:
- SAR Studies:
- Substituent Variation: Replace chloro with fluoro or nitro groups to modulate electron density and bioactivity. For example, nitro groups enhance antimicrobial activity but reduce solubility .
- Backbone Modifications: Introduce heterocycles (e.g., thiadiazole) to improve binding to kinase targets .
- Enzyme Inhibition Assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Pharmacokinetic Profiling: Measure logP (octanol-water partition coefficient) to predict bioavailability. A logP ~3.5 balances solubility and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
